
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Characterizations
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide is utilized in the synthesis and characterization of novel compounds with potential applications in various fields, including photodynamic therapy and as photosensitizers. For example, novel peripherally octa-substituted metallophthalocyanines were synthesized, characterized, and their electrochemical and spectroelectrochemical properties investigated, indicating their potential use in electronic devices and as photosensitizers in photodynamic cancer therapy (Kantekin et al., 2015).
Photochemical Studies
The compound is also involved in photochemical studies, such as the investigation of the photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide to nitroso- and nitro-products. This research has implications for environmental chemistry and understanding the fate of these compounds under light exposure (Miller & Crosby, 1983).
Antitumor and Antifungal Activities
Research has been conducted on the antitumor and antifungal activities of sulfonamide derivatives, including the compound . These studies aim to identify new therapeutic agents for treating cancer and fungal infections. For instance, array-based structure and gene expression relationship studies of antitumor sulfonamides have highlighted their potential as cell cycle inhibitors in cancer therapy (Owa et al., 2002).
Chlorinating Reagents
This compound serves as a precursor in the synthesis of chlorinating reagents. These reagents are pivotal in organic synthesis for introducing chlorine atoms into molecules, thereby modifying their chemical properties for various applications, including pharmaceuticals and agrochemicals (Pu et al., 2016).
Corrosion Inhibition
The compound has been investigated for its role in corrosion inhibition. Studies on piperidine derivatives, including similar sulfonamide compounds, have provided insights into their effectiveness in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in industrial applications (Kaya et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s worth noting that many bioactive compounds work by interacting with their targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that many bioactive compounds can affect a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
A compound with similar structure demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-15-6-8-16(9-7-15)25(22,23)19-13-10-17(21)20(11-13)14-4-2-12(18)3-5-14/h2-9,13,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVXPSYEBWWFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2953507.png)

![N-[2-(3,3-Difluorocyclobutyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2953509.png)
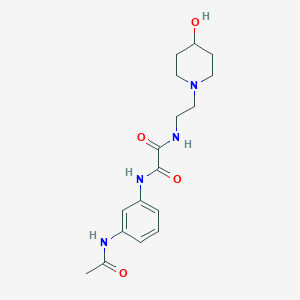
![3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2953514.png)
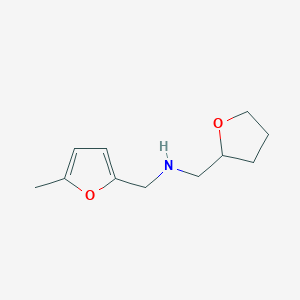
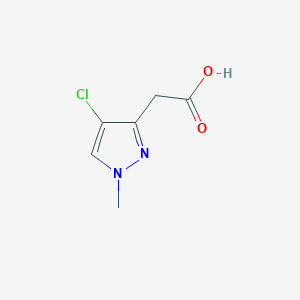
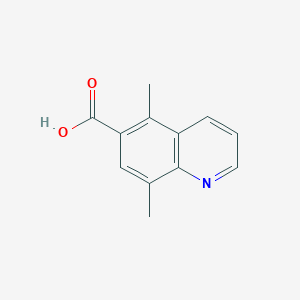
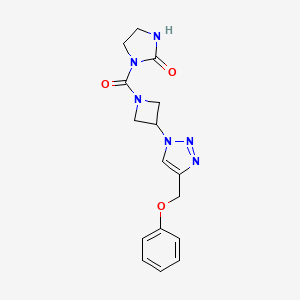
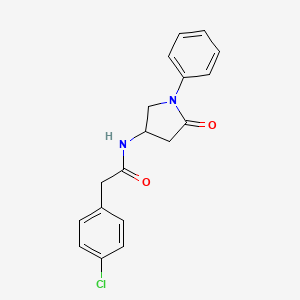
![N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazidE](/img/structure/B2953520.png)
![2-(4-chlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2953522.png)

